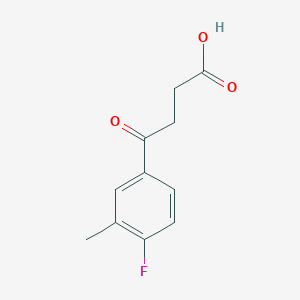
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Cat. No. B1309683
Key on ui cas rn:
349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849945
Procedure details


In methanol, 10.0 g of 4-(4-fluoro-3-methylphenyl)-4 -oxobutanoic acid were dissolved, followed by the addition of 1.5 g of activated charcoal (Norit EXW) and 12.4 ml of a palladium chloride solution (a solution obtained by dissolving 2.2 ml of concentrated hydrochloric acid and 2.5 ml of water to 1.0 g of palladium chloride with heating to give a total volume of 50 ml). The resulting mixture was subjected to catalytic reduction at room temperature and atmospheric pressure for 6 hours. After the completion of the reaction, the catalyst was filtered out by a glass filter paper, followed by washing with 12 ml of methanol. To the filtrate, 100 ml of a 5% aqueous solution of sodium hydroxide were added and the mixture was stirred for one hour. After the completion of the reaction, methanol was evaporated and the residue was adjusted to acidic with 12 ml of concentrated hydrochloric acid under ice cooling. The crystals so precipitated were collected by filtration, whereby 8.8 g of the title compound was obtained.

Name
palladium chloride
Quantity
12.4 mL
Type
catalyst
Reaction Step One



Name
palladium chloride
Quantity
1 g
Type
catalyst
Reaction Step Two

Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15].C.Cl.O>CO.[Pd](Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
palladium chloride
|
|
Quantity
|
12.4 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
palladium chloride
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a total volume of 50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subjected to catalytic reduction at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered out by a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with 12 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate, 100 ml of a 5% aqueous solution of sodium hydroxide were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction, methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals so precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)CCCC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

